Cas no 887588-63-8 (4-Piperidinol,1-[[3-(aminomethyl)phenyl]methyl]-)
887588-63-8 structure
Product Name:4-Piperidinol,1-[[3-(aminomethyl)phenyl]methyl]-
CAS-nummer:887588-63-8
MF:C13H20N2O
MW:220.310703277588
CID:713499
PubChem ID:16783334
Update Time:2025-04-19
4-Piperidinol,1-[[3-(aminomethyl)phenyl]methyl]- Chemische en fysische eigenschappen
Naam en identificatie
-
- 4-Piperidinol,1-[[3-(aminomethyl)phenyl]methyl]-
- 1-(3-AMINOMETHYL-BENZYL)-PIPERIDIN-4-OL
- 1-[[3-(aminomethyl)phenyl]methyl]piperidin-4-ol
- 887588-63-8
- 1-{[3-(AMINOMETHYL)PHENYL]METHYL}PIPERIDIN-4-OL
- AKOS000138978
- 1-(3-aminomethylbenzyl)piperidin-4-ol
- SCHEMBL7761231
- DTXSID90588423
-
- MDL: MFCD06656910
- Inchi: 1S/C13H20N2O/c14-9-11-2-1-3-12(8-11)10-15-6-4-13(16)5-7-15/h1-3,8,13,16H,4-7,9-10,14H2
- InChI-sleutel: FZBAJTZKEDTSPJ-UHFFFAOYSA-N
- LACHT: OC1CCN(CC2C=CC=C(CN)C=2)CC1
Berekende eigenschappen
- Exacte massa: 220.157563266g/mol
- Monoisotopische massa: 220.157563266g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 2
- Aantal waterstofbondacceptatoren: 3
- Zware atoomtelling: 16
- Aantal draaibare bindingen: 3
- Complexiteit: 202
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Oppervlakte lading: 0
- Aantal tautomers: none
- XLogP3: 0.5
- Topologisch pooloppervlak: 49.5Ų
4-Piperidinol,1-[[3-(aminomethyl)phenyl]methyl]- Gerelateerde literatuur
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Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
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S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
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Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
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Yuan-Jun Tong,Lu-Dan Yu,Lu-Lu Wu,Shu-Ping Cao,Ru-Ping Liang,Li Zhang,Xing-Hua Xia,Jian-Ding Qiu Chem. Commun., 2018,54, 7487-7490
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